molecular formula C8H15NO2 B13816664 Methyl 2-(aminomethyl)-2-methylpent-4-enoate

Methyl 2-(aminomethyl)-2-methylpent-4-enoate

Cat. No.: B13816664
M. Wt: 157.21 g/mol
InChI Key: GFOCRGQNLXRFEM-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-2-methylpent-4-enoate is a branched-chain unsaturated ester featuring a pent-4-enoate backbone substituted at the second carbon with both a methyl group and an aminomethyl functional group. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol. This compound combines reactivity from its ester moiety, alkene, and amine groups, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals or bioorthogonal chemistry applications .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 2-(aminomethyl)-2-methylpent-4-enoate

InChI

InChI=1S/C8H15NO2/c1-4-5-8(2,6-9)7(10)11-3/h4H,1,5-6,9H2,2-3H3

InChI Key

GFOCRGQNLXRFEM-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)(CN)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenoic acid, 2-(aminomethyl)-2-methyl-, methyl ester typically involves the esterification of 4-pentenoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Additionally, the aminomethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more economical and sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Pentenoic acid, 2-(aminomethyl)-2-methyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The double bond in the pentenoic acid moiety can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Pentenoic acid, 2-(aminomethyl)-2-methyl-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pentenoic acid, 2-(aminomethyl)-2-methyl-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The aminomethyl group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of methyl 2-(aminomethyl)-2-methylpent-4-enoate with its analogs:

Compound Name Molecular Formula Molecular Weight Functional Groups Substituents on C2 Key Properties/Data Reference
This compound C₈H₁₃NO₂ 155.19 Ester, amine, alkene Aminomethyl, methyl Inferred reactivity from analogs
Methyl 2-((acetylthio)methyl)-2-methylpent-4-enoate C₉H₁₄O₃S 202.27 Ester, thioether, alkene Acetylthio-methyl, methyl ¹H NMR δ 5.73–5.62 (alkene), 3.71 (OCH₃)
Ethyl (2S)-2-amino-2-methylpent-4-enoate C₈H₁₅NO₂ 157.21 Ester, amine, alkene Amino, methyl Chiral (S configuration)
(R)-2-Amino-2-methylpent-4-enoic acid C₆H₁₁NO₂ 129.16 Carboxylic acid, amine, alkene Amino, methyl Stable at room temperature
Methyl 2-aminopent-4-enoate hydrochloride C₆H₁₂ClNO₂ 165.62 Ester, amine (HCl salt), alkene Amino Requires 2–8°C storage
Key Observations:
  • Steric and Electronic Factors: Ethyl (2S)-2-amino-2-methylpent-4-enoate’s stereospecific (S) configuration highlights how chirality influences biological interactions, though the target compound’s stereochemistry remains unspecified .
  • Salt vs. Free Base: Methyl 2-aminopent-4-enoate hydrochloride’s ionic form enhances water solubility compared to the free base form of the target compound .

Physicochemical and Application Insights

  • Solubility and Stability :

    • Ethyl esters (e.g., ) exhibit higher lipophilicity than methyl esters, impacting bioavailability in drug design .
    • The hydrochloride salt () offers improved stability for storage but requires refrigeration, unlike the target compound’s presumed room-temperature stability .
  • Biological Relevance: Imidazole-substituted analogs () demonstrate how heterocyclic groups enhance metal-binding or enzymatic activity, though the target compound’s aminomethyl group may prioritize hydrogen-bonding interactions .

Biological Activity

Methyl 2-(aminomethyl)-2-methylpent-4-enoate is an organic compound notable for its unique structure, which includes an amino group attached to a methyl ester of pent-4-enoic acid. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications as a building block for synthesizing various biologically active molecules.

Chemical Structure and Properties

The chemical formula for this compound is C8H15NO2C_8H_{15}NO_2. The presence of the double bond in the pentene structure contributes to its reactivity, allowing it to participate in diverse chemical transformations. The amino group enhances its potential interactions with biological targets, such as enzymes and receptors.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves several steps that can be optimized for yield and purity. Common reagents used in the synthesis include acids, bases, and various nucleophiles, which facilitate transformations under controlled conditions. The synthesis process can lead to compounds with varying biological activities depending on the functional groups present.

Enzyme Interactions

Preliminary studies suggest that compounds structurally similar to this compound may interact with enzymes or receptors, modulating their activity. For instance, research indicates that similar compounds can serve as inhibitors or activators of specific enzymatic pathways, potentially influencing metabolic processes.

Table 1: Comparison of Related Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 2-(dimethylamino)pent-4-enoateContains a dimethylamino groupPotential enzyme inhibitor
Methyl 2-(hydroxymethyl)pent-4-enoateHydroxymethyl groupVaries; potential for different reactivity
Methyl 2-(tert-butoxycarbonylamino)pent-4-enoateTert-butoxycarbonyl protecting groupUseful in peptide synthesis

Case Studies and Research Findings

  • Inhibition Studies : Research has demonstrated that certain derivatives of methyl esters can exhibit inhibitory effects on specific enzymes. For example, derivatives similar to this compound were tested for their ability to inhibit squalene synthase, showing promising results with IC50 values indicating effective inhibition at low concentrations .
  • Antitumor Activity : A study investigating the antitumor properties of related compounds found that certain methyl esters exhibited significant cytotoxic effects against cancer cell lines such as HeLa and A549. These findings suggest that this compound could hold potential as an anticancer agent when further explored .
  • Mechanistic Insights : Molecular docking studies have been employed to understand the interaction mechanisms of similar compounds with target proteins. These studies provide insights into how structural modifications can enhance or diminish biological activity, guiding future synthetic efforts .

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